molecular formula C8H8O3S3 B3821536 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid

4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid

Cat. No. B3821536
M. Wt: 248.3 g/mol
InChI Key: UTUYPQJLQYAIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid, also known as MTCA, is a sulfur-containing heterocyclic compound. MTCA has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activities.

Mechanism of Action

The exact mechanism of action of 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and bacterial infection. 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth. 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has also been shown to inhibit the growth of bacteria by disrupting their cell membrane and inhibiting their DNA replication.
Biochemical and Physiological Effects:
4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacteria. 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has several advantages as a research tool, including its unique chemical structure, biological activities, and availability. However, the synthesis of 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid can be challenging and requires expertise in organic chemistry. In addition, the biological activities of 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid may vary depending on the cell type and experimental conditions, which can complicate its use as a research tool.

Future Directions

There are several future directions for research on 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to evaluate the safety and toxicity of 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid in vivo and to explore its potential as a drug candidate.

Scientific Research Applications

4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has been investigated for its potential applications in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Several studies have reported the anticancer activity of 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid against various cancer cell lines, including breast, lung, and colon cancer. 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has also been shown to possess anti-inflammatory and antibacterial properties, making it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

4-formyl-2,5-bis(methylsulfanyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S3/c1-12-7-4(3-9)5(6(10)11)8(13-2)14-7/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUYPQJLQYAIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(S1)SC)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis (methylthio)-4-formyl-3-thiophenecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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